molecular formula C8H9N3O3 B3067281 N-Ethyl-N-(4-nitrophenyl)nitrous amide CAS No. 945-81-3

N-Ethyl-N-(4-nitrophenyl)nitrous amide

Cat. No. B3067281
CAS RN: 945-81-3
M. Wt: 195.18 g/mol
InChI Key: SBWNRAWQTOBKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Nitroso-N-ethyl-4-nitroaniline is a nitroso derivative of the propellant stabilizer N-Ethyl-4-nitroaniline.

Scientific Research Applications

Synthesis and Catalysis

Research has explored various synthesis methods involving compounds related to N-Ethyl-N-(4-nitrophenyl)nitrous amide. One study by Hartenstein and Sicker (1993) detailed the synthesis of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton, involving the hydrogenation of esters in different solvents leading to the formation of amides and subsequent lactonization (Hartenstein & Sicker, 1993). Additionally, Lenstra, Rutjes, and Mecinović (2014) described a method for amide bond formation between carboxylic acids and amines using organocatalytic methods involving compounds like bis(4-nitrophenyl)phosphate (Lenstra, Rutjes, & Mecinović, 2014).

Determination of Absolute Configuration

N-(2-Nitrophenyl)proline (2-NPP) amides, which have structural similarities to N-Ethyl-N-(4-nitrophenyl)nitrous amide, have been utilized for determining the absolute configuration of primary amines. Ahn and Choi (2007) found that these amides exhibit a conformational preference for intramolecular hydrogen bonding, aiding in the assignment of absolute configurations of alpha-chiral primary amines (Ahn & Choi, 2007).

Chemical Reactions and Mechanisms

The reactivity of coordinated phosphate esters, as studied by Hendry and Sargeson (1990), revealed the enhanced reactivity of complexes like (ethyl 4-nitrophenyl phosphato)pentaammineiridium(III) under basic conditions, relevant to understanding the reaction mechanisms of similar nitrophenyl compounds (Hendry & Sargeson, 1990).

Biochemical Applications

In biochemical research, Gallacher et al. (1992) synthesized a compound, N-(4-nitrophenyl) N'-butyl-1,4-phenylenediacetamide, for use in studies involving polyclonal antibody-catalyzed amide hydrolysis. This research contributes to our understanding of enzymatic reactions and antibody-mediated catalysis (Gallacher, Searcey, Jackson, & Brocklehurst, 1992).

Synthesis of Medicinal Compounds

Boyle et al. (2021) demonstrated the use of N-2-nitrophenyl hydrazonyl bromides, related to N-Ethyl-N-(4-nitrophenyl)nitrous amide, in the construction of amide bonds, crucial for synthesizing medicinal compounds like the lipid-lowering agent bezafibrate (Boyle, Livingstone, Henry, Elwood, Lopez-Fernandez, & Jamieson, 2021).

properties

CAS RN

945-81-3

Product Name

N-Ethyl-N-(4-nitrophenyl)nitrous amide

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

N-ethyl-N-(4-nitrophenyl)nitrous amide

InChI

InChI=1S/C8H9N3O3/c1-2-10(9-12)7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3

InChI Key

SBWNRAWQTOBKAD-UHFFFAOYSA-N

SMILES

CCN(C1=CC=C(C=C1)[N+](=O)[O-])N=O

Canonical SMILES

CCN(C1=CC=C(C=C1)[N+](=O)[O-])N=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ethyl-N-(4-nitrophenyl)nitrous amide
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N-Ethyl-N-(4-nitrophenyl)nitrous amide

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